molecular formula C16H9Cl2N3O B6120841 2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile

Katalognummer B6120841
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: MEITWMVAGFKNHA-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of benzimidazole and is commonly referred to as BDA. The purpose of

Wirkmechanismus

The mechanism of action of BDA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. BDA has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key pathway involved in cancer cell survival. BDA also inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BDA has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, BDA has been shown to exhibit anti-inflammatory and antioxidant activity. BDA has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BDA in lab experiments is its potent anticancer activity. BDA has been shown to be effective against a variety of cancer cell lines and has the potential to be developed into a new cancer therapy. However, one of the limitations of using BDA in lab experiments is its toxicity. BDA has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.

Zukünftige Richtungen

There are several future directions for the study of BDA. One of the most promising directions is the development of BDA as a new cancer therapy. Further studies are needed to determine the optimal dosage and administration of BDA for maximum efficacy and minimal toxicity. Another future direction is the study of BDA's potential applications in the treatment of neurodegenerative diseases. BDA has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases.

Synthesemethoden

The synthesis of BDA involves the reaction of 2-aminobenzimidazole with 3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yield and can be purified using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

BDA has been extensively studied for its potential applications in various fields. One of the most significant applications of BDA is in the field of cancer research. BDA has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

Eigenschaften

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O/c17-11-6-9(15(22)12(18)7-11)5-10(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEITWMVAGFKNHA-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.